molecular formula C16H11NO5 B5238650 7-[(4-nitrophenyl)methoxy]-2H-chromen-2-one

7-[(4-nitrophenyl)methoxy]-2H-chromen-2-one

Cat. No.: B5238650
M. Wt: 297.26 g/mol
InChI Key: XWIYBJNOBJDJGD-UHFFFAOYSA-N
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Description

7-[(4-Nitrophenyl)methoxy]-2H-chromen-2-one is a synthetic compound based on the versatile 2H-chromen-2-one (commonly known as coumarin) scaffold. This structural class is recognized in medicinal chemistry for its diverse biological potential and is a privileged scaffold in the discovery of new drug candidates . Chromene derivatives have been investigated for a range of research applications due to their varied mechanisms of action. These include serving as inhibitors for enzymes like monoamine oxidase (MAO) , and exhibiting biological activities such as anticancer, antimicrobial, and anticonvulsant effects in research settings . Furthermore, certain chromene derivatives have demonstrated moderate antioxidant activity in models of lipid peroxidation . The specific substitution pattern of this compound, featuring a 4-nitrophenylmethoxy group at the 7-position, is a common modification aimed at exploring structure-activity relationships and modulating the compound's electronic properties, potentially influencing its binding affinity and selectivity in biological assays. This product is intended for research purposes only. It is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7-[(4-nitrophenyl)methoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5/c18-16-8-4-12-3-7-14(9-15(12)22-16)21-10-11-1-5-13(6-2-11)17(19)20/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIYBJNOBJDJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-nitrophenyl)methoxy]-2H-chromen-2-one typically involves the reaction of 7-hydroxy-2H-chromen-2-one with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 7-hydroxy-2H-chromen-2-one and potassium carbonate in DMF.
  • Add 4-nitrobenzyl bromide to the reaction mixture.
  • Reflux the reaction mixture for several hours.
  • Cool the reaction mixture and pour it into water.
  • Extract the product with an organic solvent, such as ethyl acetate.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

7-[(4-nitrophenyl)methoxy]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Oxidation: Sodium borohydride (NaBH4), hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Coupling Reactions: Boronic acids or esters, palladium catalysts, and bases such as potassium carbonate.

Major Products Formed

    Reduction: 7-[(4-aminophenyl)methoxy]-2H-chromen-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: Biaryl derivatives with extended conjugation.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its chromophore properties.

    Medicine: Studied for its potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 7-[(4-nitrophenyl)methoxy]-2H-chromen-2-one is primarily related to its ability to interact with biological macromolecules through various pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to changes in cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Substituent Variations

  • 7-Hydroxy-4-phenyl-2H-chromen-2-one (1a)
    This compound features a hydroxyl group at position 7 and a phenyl group at position 3. The absence of the nitro group reduces its electron-withdrawing effects compared to the target compound, which may alter its solubility and reactivity .
    Key Data : mp 253–255°C; ¹H-NMR δ 10.48 (s, –OH) .

  • 4-(4-Methoxyphenyl)-8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one
    Substituted with a methoxyphenyl group and a keto-ethoxy chain, this derivative exhibits increased steric bulk and lipophilicity compared to the target compound. The methoxy group is electron-donating, contrasting with the nitro group’s electron-withdrawing nature .

  • The dihydroxy groups at positions 7 and 8 contrast with the nitro-methoxy substitution in the target compound .

Electronic Effects

  • The 4-nitrophenylmethoxy group in the target compound introduces strong electron-withdrawing effects, which may stabilize the molecule via resonance and inductive effects. This contrasts with 7-hydroxy-4-methyl-2H-chromen-2-one (), where a hydroxyl group at position 7 increases polarity but lacks nitro-related stabilization .

Physico-Chemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Melting Point (°C)
7-[(4-Nitrophenyl)methoxy]-2H-chromen-2-one C₁₆H₁₁NO₅ 297.27 7-OCH₂(4-NO₂C₆H₄) Not reported
7-Hydroxy-4-phenyl-2H-chromen-2-one (1a) C₁₅H₁₀O₃ 238.24 7-OH, 4-Ph 253–255
3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one C₁₇H₁₃ClO₃ 300.74 7-OCH₃, 4-CH₃, 3-ClC₆H₄ Not reported
7-Methoxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one C₁₈H₁₆O₃ 280.32 7-OCH₃, 2-CH₃, 3-(2-MeC₆H₄) Not reported

Notes:

  • The nitro group in the target compound likely reduces its melting point compared to hydroxylated derivatives (e.g., 1a) due to decreased hydrogen bonding .
  • Lipophilicity trends: Nitro-substituted coumarins (logP ~2.5–3.0) are more lipophilic than hydroxylated analogs (logP ~1.8–2.2), impacting bioavailability .

Biological Activity

7-[(4-nitrophenyl)methoxy]-2H-chromen-2-one is a synthetic compound belonging to the chromenone class, notable for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a chromenone backbone with a methoxy group and a nitrophenyl substituent, which enhances its reactivity and biological properties. The unique structural features contribute to its potential applications in medicinal chemistry.

Property Details
Molecular Formula C16H13N1O4
Molecular Weight 295.28 g/mol
Solubility Soluble in organic solvents like DMSO and ethanol
Appearance Yellow crystalline solid

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. Studies have demonstrated its effectiveness against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • A549 (lung cancer)
  • MCF-7 (breast cancer)

In vitro studies revealed that this compound induces apoptosis in these cells by activating pro-apoptotic pathways. The IC50 values for cell viability were reported as follows:

Cell Line IC50 (µM)
HeLa6.5
A5498.3
MCF-75.1

2. Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This action reduces the production of pro-inflammatory mediators.

3. Antimicrobial Activity

This compound has demonstrated antimicrobial effects against various pathogens, including bacteria and fungi. The mechanism involves disrupting microbial cell membranes and inhibiting essential enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: It inhibits enzymes involved in inflammatory responses, leading to reduced inflammation.
  • Apoptosis Induction: The compound activates caspases, promoting programmed cell death in cancer cells.
  • Antioxidant Activity: It scavenges free radicals, reducing oxidative stress within cells.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Anticancer Properties: A recent study evaluated the compound's effects on A549 lung cancer cells, showing a significant reduction in cell viability at concentrations as low as 5 µM after 48 hours of treatment .
  • Anti-inflammatory Research: Another study demonstrated that the compound effectively reduced inflammation in animal models by lowering levels of TNF-alpha and IL-6 cytokines .
  • Antimicrobial Efficacy: Research highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 15 µg/mL for both bacteria .

Q & A

Q. What are the common synthetic routes for preparing 7-[(4-nitrophenyl)methoxy]-2H-chromen-2-one in laboratory settings?

Methodological Answer: The synthesis typically involves multi-step organic reactions. A foundational approach includes:

Pechmann Condensation : Reacting resorcinol derivatives with β-ketoesters under acidic conditions (e.g., H₂SO₄ or HCl) to form the coumarin core .

Functionalization : Introducing the 4-nitrophenylmethoxy group via nucleophilic substitution or Mitsunobu reaction. For example, coupling 7-hydroxycoumarin with 4-nitrobenzyl bromide using a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity .

Key Considerations : Optimize reaction temperature (60–100°C) and stoichiometry to minimize side products like over-oxidized derivatives .

Q. How is the structural characterization of this compound performed?

Methodological Answer: A combination of techniques ensures accurate structural elucidation:

  • X-ray Crystallography : Resolve crystal packing and confirm substituent positions using SHELX software for refinement .
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to identify aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ 3.8–4.2 ppm) .
    • IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .
  • Mass Spectrometry : HRMS to validate molecular weight (e.g., [M+H]⁺ = 340.26 g/mol) .

Data Contradictions : Discrepancies in NOE correlations may arise due to rotational flexibility of the 4-nitrophenyl group; use DFT calculations to validate .

Q. What preliminary biological screening methods assess the bioactivity of this compound?

Methodological Answer:

  • Antimicrobial Assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays for COX-2 or MAO-B inhibition, comparing activity to reference inhibitors (e.g., celecoxib, selegiline) .

Pitfalls : False positives in antioxidant assays (e.g., DPPH) may occur due to nitro group interference; validate via HPLC-based ROS detection .

Advanced Research Questions

Q. How do structural modifications at the 4-nitrophenyl methoxy group influence bioactivity and physicochemical properties?

Methodological Answer: Substituent effects are studied via:

  • Lipophilicity : Measure logP values (e.g., shake-flask method) to correlate with membrane permeability. Nitro groups increase logP (~2.8) vs. methoxy (~1.5) .
  • Biological Activity :
    • Replace 4-nitro with electron-withdrawing groups (e.g., Cl, CF₃) to enhance enzyme inhibition (e.g., MAO-B IC₅₀ reduced by 40%) .
    • Substitute with hydrophilic groups (e.g., -OH) to improve solubility but reduce blood-brain barrier penetration .

SAR Trends : Nitro groups enhance anticancer activity (HeLa IC₅₀ = 12 μM) but may increase cytotoxicity in normal cells .

Q. What advanced reaction optimization strategies improve synthetic yield and purity?

Methodological Answer:

  • Flow Chemistry : Continuous flow reactors reduce reaction time (2 hours vs. 12 hours batch) and improve yield (85% vs. 65%) by precise temperature control .
  • Microwave-Assisted Synthesis : Accelerate Pechmann condensation (30 minutes, 100°C) with 90% yield and reduced side products .
  • Catalyst Optimization : Use Lewis acids (e.g., FeCl₃) instead of H₂SO₄ to reduce waste and enable greener synthesis .

Analytical QC : Monitor reactions in real-time via inline UV-Vis spectroscopy to detect intermediates .

Q. How can computational tools predict interaction mechanisms with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to COX-2 (PDB ID: 5IKT). The nitro group forms hydrogen bonds with Arg120, while the coumarin core interacts hydrophobically .
  • QSAR Models : Train models on coumarin derivatives to predict IC₅₀ values. Key descriptors include polar surface area (PSA) and H-bond acceptor count .
  • MD Simulations : Simulate binding stability (50 ns trajectories) to assess nitro group flexibility in enzyme active sites .

Validation : Cross-check computational results with SPR (surface plasmon resonance) binding assays .

Q. How to resolve contradictory data on antioxidant vs. pro-oxidant effects?

Methodological Answer:

  • Context-Dependent Assays :
    • Antioxidant : Measure ROS scavenging in cell-free systems (e.g., ABTS⁺ assay) .
    • Pro-Oxidant : Detect intracellular ROS via fluorescent probes (e.g., DCFH-DA) in cancer cells .
  • Mechanistic Studies : Use ESR spectroscopy to identify radical species formed. Nitro groups may generate superoxide (O₂⁻) under UV light .
  • Dose-Response Analysis : Activity reversal at high concentrations (>50 μM) due to redox cycling; validate via NADPH depletion assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[(4-nitrophenyl)methoxy]-2H-chromen-2-one
Reactant of Route 2
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7-[(4-nitrophenyl)methoxy]-2H-chromen-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.